Cas no 2680831-10-9 (tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate)

tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate 化学的及び物理的性質
名前と識別子
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- 2680831-10-9
- EN300-28289073
- tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate
-
- インチ: 1S/C12H14N4O5/c1-12(2,3)20-11(17)15(4)7-5-6-8(16(18)19)10-9(7)13-21-14-10/h5-6H,1-4H3
- InChIKey: UTNZVVSPWUTJRH-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C1=CC=C(C2C1=NON=2)[N+](=O)[O-])=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 294.09641956g/mol
- どういたいしつりょう: 294.09641956g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 419
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28289073-0.05g |
tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate |
2680831-10-9 | 95.0% | 0.05g |
$1080.0 | 2025-03-19 | |
Enamine | EN300-28289073-0.1g |
tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate |
2680831-10-9 | 95.0% | 0.1g |
$1131.0 | 2025-03-19 | |
Enamine | EN300-28289073-0.25g |
tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate |
2680831-10-9 | 95.0% | 0.25g |
$1183.0 | 2025-03-19 | |
Enamine | EN300-28289073-2.5g |
tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate |
2680831-10-9 | 95.0% | 2.5g |
$2520.0 | 2025-03-19 | |
Enamine | EN300-28289073-1.0g |
tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate |
2680831-10-9 | 95.0% | 1.0g |
$1286.0 | 2025-03-19 | |
Enamine | EN300-28289073-0.5g |
tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate |
2680831-10-9 | 95.0% | 0.5g |
$1234.0 | 2025-03-19 | |
Enamine | EN300-28289073-5.0g |
tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate |
2680831-10-9 | 95.0% | 5.0g |
$3728.0 | 2025-03-19 | |
Enamine | EN300-28289073-10.0g |
tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate |
2680831-10-9 | 95.0% | 10.0g |
$5528.0 | 2025-03-19 |
tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamateに関する追加情報
Research Brief on tert-Butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate (CAS: 2680831-10-9)
The compound tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate (CAS: 2680831-10-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery and bioimaging. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, characterization, and biological applications.
Recent studies have highlighted the role of tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate as a versatile fluorogenic probe. Its 7-nitro-2,1,3-benzoxadiazole (NBD) moiety is particularly noteworthy for its fluorescence properties, which are highly sensitive to environmental changes. This makes the compound an excellent candidate for real-time monitoring of biochemical processes, such as enzyme activity and protein interactions. Researchers have successfully employed it in assays to detect protease activity, leveraging its fluorescence quenching and restoration mechanisms.
In terms of synthetic chemistry, advancements have been made in optimizing the yield and purity of tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate. A recent publication in the Journal of Organic Chemistry detailed a novel one-pot synthesis method that significantly reduces reaction time and improves scalability. The method involves the condensation of 4-chloro-7-nitro-2,1,3-benzoxadiazole with tert-butyl N-methylcarbamate under mild conditions, achieving yields exceeding 85%. This development is expected to facilitate broader adoption of the compound in high-throughput screening and industrial applications.
From a pharmacological perspective, preliminary studies suggest that tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate may exhibit inhibitory effects on certain kinases involved in inflammatory pathways. While these findings are still in the early stages, they open new avenues for the compound's use in targeted therapy. However, further in vivo studies are required to validate its efficacy and safety profile.
In conclusion, tert-butyl N-methyl-N-(7-nitro-2,1,3-benzoxadiazol-4-yl)carbamate (CAS: 2680831-10-9) represents a promising tool in chemical biology, with applications ranging from bioimaging to drug discovery. Continued research into its synthetic optimization and biological activity is likely to uncover additional therapeutic potentials, solidifying its importance in the field.
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